(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanol
Overview
Description
(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanol is a useful research compound. Its molecular formula is C10H14O2S and its molecular weight is 198.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that the compound contains a thiophene moiety, which is present in a large number of bioactive molecules having diverse biological efficiency .
Biochemical Pathways
Compounds containing thiophene moieties have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Pharmacokinetics
As such, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Related compounds with thiophene moieties have shown anti-inflammatory and antioxidant activities .
Biochemical Analysis
Biochemical Properties
(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which are used for the oral treatment of viral hepatitis . Additionally, it acts as a starting material for compounds that serve as CB2 cannabinoid receptor agonists . These interactions highlight its importance in modulating biochemical pathways and therapeutic applications.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of histone deacetylase (HDAC) inhibitors suggests its potential impact on gene expression and epigenetic regulation . Furthermore, its involvement in the detection of single-strand breaks in DNA indicates its significance in maintaining genomic stability .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been reported to improve the process of detecting single-strand breaks in DNA when coupled with alkaline gel electrophoresis . This suggests that it may interact with DNA repair enzymes and influence their activity. Additionally, its role in the synthesis of HDAC inhibitors indicates its potential to modulate enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it is slightly soluble in water and has a predicted density of 1.000±0.06 g/cm3 . These properties suggest that it may have a stable presence in aqueous environments, which is essential for its sustained activity in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it could potentially cause toxic or adverse effects. For instance, its role as a CB2 cannabinoid receptor agonist suggests that it may have dose-dependent effects on the endocannabinoid system . Understanding these dosage effects is crucial for determining its safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it has been used in the synthesis of compounds that act as HDAC inhibitors, indicating its involvement in epigenetic regulation . Additionally, its role in the detection of single-strand breaks in DNA suggests that it may influence DNA repair pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its slight solubility in water suggests that it may be distributed in aqueous compartments within cells . Understanding its transport and distribution is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its role in the synthesis of HDAC inhibitors suggests that it may localize to the nucleus, where it can influence gene expression . Additionally, its involvement in DNA repair processes indicates that it may be present in the nucleus to maintain genomic stability .
Properties
IUPAC Name |
oxan-4-yl(thiophen-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c11-10(9-2-1-7-13-9)8-3-5-12-6-4-8/h1-2,7-8,10-11H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMRDHCMJHLRBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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